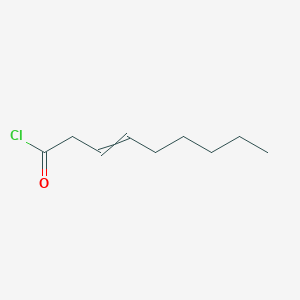

3-Nonenoyl chloride

Description

Isononanoyl Chloride, also termed 3,5,5-Trimethylhexanoyl chloride, is a branched-chain acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . It is a clear, pungent liquid (density: 0.93–0.94 g/cm³) with a boiling point of 176–190°C . Its primary applications include synthesizing personal care ingredients (e.g., surfactants) and organic peroxide initiators for plastics production .

Properties

CAS No. |

764-87-4 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

non-3-enoyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3 |

InChI Key |

ZJHVRKOJRYXRBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

3-Nonenoyl chloride reacts exothermically with primary amines to form substituted amides. The reaction follows a two-step nucleophilic addition-elimination mechanism:

Mechanism

-

Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbonyl carbon.

-

Elimination : Chloride departs, forming HCl, which reacts with excess amine to yield ammonium chloride .

Experimental Example

In the synthesis of

-labeled capsaicin analogs, (E)-8-methyl-6-nonenoyl chloride condensed with 3,4-dihydroxybenzylamine under biphasic conditions (CHCl

/H

O, NaHCO

), yielding an amide precursor. This intermediate was subsequently methylated with

-CH

I to produce the final radiolabeled compound .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Nonenoyl chloride + 3,4-dihydroxybenzylamine | CHCl | |||

| /H | ||||

| O, NaHCO | ||||

| , RT | N-(3,4-dihydroxybenzyl)-8-methyl-6-nonenamide | 68% |

Esterification with Alcohols

Alcohols react with 3-nonenoyl chloride to form esters, a reaction leveraged in fragrance and polymer industries.

Mechanism

-

Nucleophilic attack : Alcohol’s oxygen attacks the carbonyl carbon.

-

HCl elimination : Chloride leaves, and deprotonation stabilizes the ester 5.

Synthetic Application

Vanillyl alcohol reacted with 8-methylnonenoyl chloride (structurally analogous to 3-nonenoyl chloride) in CH

Cl

under N

, producing capsaicin-like esters. The reaction required stoichiometric base (e.g., pyridine) to neutralize HCl .

| Reactants | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| 3-Nonenoyl chloride + vanillyl alcohol | CH | |||

| Cl | ||||

| , pyridine, 0°C | 8-Methylnonenoyl vanillyl ester | >95% |

Hydrolysis to Carboxylic Acid

Aqueous hydrolysis of 3-nonenoyl chloride proceeds violently, generating 3-nonenoic acid.

Mechanism

-

Water attack : Hydroxide ion nucleophile forms a tetrahedral intermediate.

Kinetic Data

Hydrolysis in THF/H

O (1:1) at 25°C completes within 30 seconds, with a rate constant .

Anhydride Formation with Carboxylic Acids

3-Nonenoyl chloride reacts with carboxylic acids to form mixed anhydrides, useful in peptide coupling.

Example Reaction

Conditions

Comparison with Similar Compounds

Key Observations:

- Chain Length and Branching: Isononanoyl Chloride’s longer, branched chain confers higher molecular weight and boiling point compared to shorter-chain analogs like acetyl chloride .

- Unsaturation vs. Saturation: 3-Hexenoyl chloride’s double bond (C3 position) likely increases reactivity in addition reactions compared to saturated analogs .

- Substituent Effects : Chlorinated acyl chlorides (e.g., chloroacetyl chloride) exhibit higher density and reactivity due to electron-withdrawing chlorine substituents .

Isononanoyl Chloride :

3-Hexenoyl Chloride :

Chloroacetyl Chloride :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.